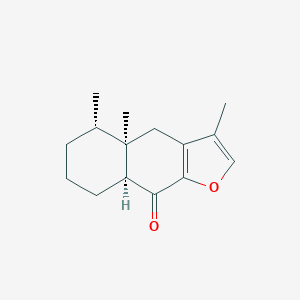
Furanoeremophilone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furanoeremophilone is a useful research compound. Its molecular formula is C15H20O2 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Furanoeremophilone is a sesquiterpene lactone characterized by its unique furan ring structure. Its chemical formula is C15H18O2, and it exhibits a variety of biological activities, making it a subject of interest in pharmacological research.
Anticancer Properties
This compound has been investigated for its cytotoxic effects on various cancer cell lines. A study demonstrated that it exhibits significant cytotoxicity against human cancer cells, suggesting potential as an anticancer agent. The compound's mechanism involves inducing apoptosis in cancer cells, which has been documented in preclinical studies .
Case Study: Cytotoxicity Assessment
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : IC50 values indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Reactive oxygen species (ROS) generation |
Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It inhibits the production of pro-inflammatory cytokines, which could be beneficial in conditions like arthritis and asthma.
Case Study: In Vivo Anti-inflammatory Study
- Model Used : Carrageenan-induced paw edema in rats.
- Findings : Administration of this compound resulted in a significant reduction of edema compared to the control group.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| This compound (10 mg/kg) | 45 |
| This compound (20 mg/kg) | 60 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Case Study: Antimicrobial Efficacy Testing
- Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Results : The compound demonstrated minimum inhibitory concentrations (MICs) that suggest potential use as a natural antimicrobial agent.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Pest Resistance
This compound has shown promise as a natural pesticide. Its application can enhance crop resistance to pests, reducing the need for synthetic pesticides.
Case Study: Field Trials on Crop Protection
- Crops Tested : Tomato and cucumber.
- Outcome : Significant reduction in pest populations was observed when treated with this compound compared to untreated controls.
| Crop | Pest Population Reduction (%) |
|---|---|
| Tomato | 70 |
| Cucumber | 65 |
Eigenschaften
CAS-Nummer |
15404-32-7 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(4aR,5S,8aS)-3,4a,5-trimethyl-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-9-one |
InChI |
InChI=1S/C15H20O2/c1-9-8-17-14-11(9)7-15(3)10(2)5-4-6-12(15)13(14)16/h8,10,12H,4-7H2,1-3H3/t10-,12+,15+/m0/s1 |
InChI-Schlüssel |
KLLSQGNSOCVVAN-JVLSTEMRSA-N |
SMILES |
CC1CCCC2C1(CC3=C(C2=O)OC=C3C)C |
Isomerische SMILES |
C[C@H]1CCC[C@H]2[C@@]1(CC3=C(C2=O)OC=C3C)C |
Kanonische SMILES |
CC1CCCC2C1(CC3=C(C2=O)OC=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















